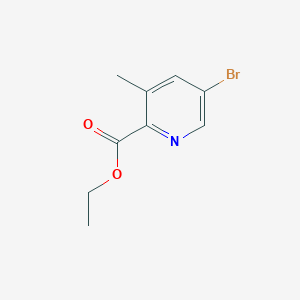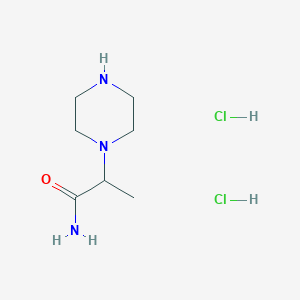
2-(Piperazin-1-yl)propanamide dihydrochloride
Overview
Description
“2-(Piperazin-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1306602-96-9 . It has a molecular weight of 230.14 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(Piperazin-1-yl)propanamide dihydrochloride” is C7H17Cl2N3O . The InChI code is 1S/C7H15N3O.2ClH/c1-6(7(8)11)10-4-2-9-3-5-10;;/h6,9H,2-5H2,1H3,(H2,8,11);2*1H .Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)propanamide dihydrochloride” is a powder at room temperature . It has a molecular weight of 230.14 g/mol .Scientific Research Applications
Synthesis and Pharmacological Activities
A significant application of 2-(Piperazin-1-yl)propanamide derivatives is in the synthesis of compounds with potential pharmacological activities. For instance, the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has been explored for their antiallergic activity. These compounds demonstrated promising results in vivo using the passive cutaneous anaphylaxis test (Courant et al., 1993). Additionally, the antinociceptive activity of related compounds, particularly those derived from 5‐chloro‐2(3H)‐benzothiazolon‐3‐yl, was tested using various pain models, showing significant effectiveness (Önkol et al., 2004).
Chemical Properties and Structural Analysis
The chemical properties and structural analysis of these compounds are also a focus of research. For example, the study of Opipramol dihydrochloride, a piperazine derivative, revealed insights into its crystal structure and hydrogen bonding patterns (Betz et al., 2011). This structural information is crucial for understanding the chemical and physical properties of these compounds.
Potential Dual Antihypertensive Agents
The exploration of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their Hydrochloride Salts as potential dual antihypertensive agents is another area of interest. These compounds were synthesized and analyzed using NMR and IR spectroscopy to determine the protonation positions, which is essential for understanding their pharmacological potential (Marvanová et al., 2016).
Antidepressant and Antianxiety Activities
Further research has been conducted on compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, evaluating their antidepressant and antianxiety activities. Such studies are crucial in the development of new therapeutic agents for mental health conditions (Kumar et al., 2017).
Anticonvulsant and Neurotoxicity Evaluation
The anticonvulsant activity of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs has been assessed, with specific compounds showing promising results in seizure tests. Understanding their neurotoxicity is also a critical aspect of this research (Kamal et al., 2013).
Applications in Material Sciences
Additionally, 2-(Piperazin-1-yl)propanamide derivatives have found applications in material sciences. Their unique properties make them suitable as scaffolds for the construction of combinatorial libraries and as acceptors for organic anions or metal cations (Gao & Renslo, 2007).
Safety And Hazards
properties
IUPAC Name |
2-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-6(7(8)11)10-4-2-9-3-5-10;;/h6,9H,2-5H2,1H3,(H2,8,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTELSHBHNYBJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)propanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



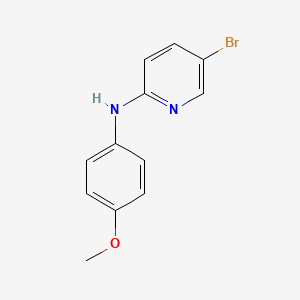

![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
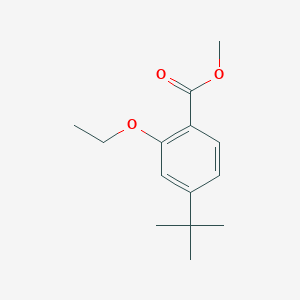
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
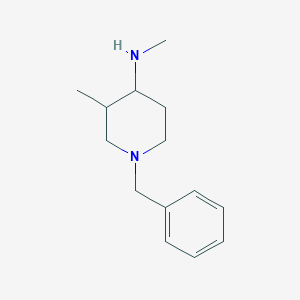
amine](/img/structure/B1525334.png)
